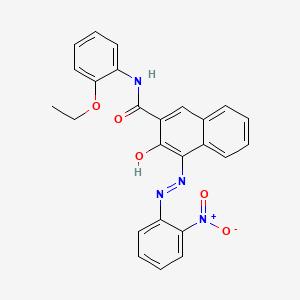

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide

Description

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide (CAS No. 94199-57-2) is an aromatic azo compound characterized by a naphthalene backbone substituted with a carboxamide group, a hydroxyl group, and an azo linkage (-N=N-) connecting to a 2-nitrophenyl moiety. The ethoxy group (-OCH₂CH₃) at the 2-position of the phenyl ring in the carboxamide side chain distinguishes it from structurally related compounds. Azo-naphthalene derivatives like this are commonly utilized in industrial applications, particularly as pigments or dyes, due to their chromophoric properties .

Molecular Formula: C₂₅H₂₀N₄O₅

Molecular Weight: 468.45 g/mol (calculated from formula).

Key Structural Features:

- Azo linkage between the naphthalene and 2-nitrophenyl groups.

- Hydroxyl group at the 3-position of naphthalene.

- Ethoxyphenyl carboxamide substituent at the 2-position.

Properties

CAS No. |

94199-57-2 |

|---|---|

Molecular Formula |

C25H20N4O5 |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-3-hydroxy-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C25H20N4O5/c1-2-34-22-14-8-6-12-20(22)26-25(31)18-15-16-9-3-4-10-17(16)23(24(18)30)28-27-19-11-5-7-13-21(19)29(32)33/h3-15,30H,2H2,1H3,(H,26,31) |

InChI Key |

SVVCPEQGLYFCAX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-nitroaniline to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.

Amidation: The final step involves the reaction of the azo compound with 2-ethoxyaniline to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: May serve as a probe or marker in biochemical assays.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo-naphthalene carboxamides exhibit diverse chemical and physical properties depending on substituents. Below is a detailed comparison of the target compound with key analogs:

Structural Analogues and Substitution Effects

Physicochemical Properties

- Solubility : Ethoxy and methoxy groups generally improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated derivatives .

- Thermal Stability : Nitro-substituted analogs exhibit higher decomposition temperatures (>250°C), making them suitable for high-temperature processing .

- Application Differences :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-Ethoxyphenyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide, and how can intermediates be optimized for yield?

- Methodology : Multi-step synthesis typically involves diazo coupling between a nitroaniline derivative and a hydroxynaphthalene carboxamide precursor. For example, coupling 2-nitroaniline (diazotized in HCl/NaNO₂ at 0–5°C) with N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide under alkaline conditions (pH 8–9) to form the azo bond. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

- Optimization : Adjusting reaction temperature, pH, and stoichiometry (e.g., 1:1.2 molar ratio of diazonium salt to coupling agent) minimizes byproducts like unreacted nitroaniline or over-coupled derivatives .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for naphthalene and phenyl groups) and ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂).

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities like unreacted intermediates .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₂₅H₂₁N₃O₅⁺ expected m/z ≈ 452.15) .

Q. What are the key stability considerations for this compound under varying laboratory conditions?

- Light Sensitivity : Azo bonds degrade under UV light; store in amber vials at –20°C.

- Thermal Stability : Decomposition observed above 80°C (TGA data); avoid prolonged heating during solvent removal .

- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s chromophoric behavior in dye applications?

- Electronic Transitions : The conjugated azo (–N=N–) and naphthalene systems enable π→π* transitions (λmax ≈ 450–500 nm in DMSO). Substituents like the nitro group (–NO₂) act as electron-withdrawing auxochromes, red-shifting absorbance .

- Solvatochromism : Polar solvents (e.g., DMF) stabilize excited states, altering λmax by 10–15 nm compared to non-polar solvents (e.g., toluene) .

Q. How can researchers resolve contradictory data on its solubility and aggregation in aqueous systems?

- Contradiction : Reported solubility in water ranges from <0.1 mg/mL (pure H₂O) to >5 mg/mL (buffered solutions with 10% DMSO).

- Resolution :

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous media (hydrodynamic radius >100 nm indicates micelle-like structures).

- Co-solvent Optimization : Use 5–10% DMSO or Tween-80 to disrupt aggregation without affecting bioactivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological contexts?

- SAR Design :

- Analog Synthesis : Replace the ethoxy group with methoxy or propoxy to assess steric effects.

- Bioassay Integration : Test analogs for anti-inflammatory activity (COX-2 inhibition assays) or anticancer potency (MTT assays on HeLa cells) .

- Computational Modeling : DFT calculations predict electron density distribution at the carboxamide and azo groups, correlating with receptor-binding affinity .

Q. How can researchers develop robust analytical methods to quantify trace degradation products?

- Method Development :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.